molecular formula C2H8N4O3 B3191471 Guanidine, methyl-, mononitrate CAS No. 546-82-7

Guanidine, methyl-, mononitrate

Cat. No.: B3191471
CAS No.: 546-82-7
M. Wt: 136.11 g/mol
InChI Key: YPHRUNNJDBFKHK-UHFFFAOYSA-N
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Description

Guanidine is a compound with the formula HNC(NH2)2. It is a colorless solid that dissolves in polar solvents . It is a strong base used in the production of plastics and explosives . Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners .


Synthesis Analysis

Guanidine can be obtained from natural sources, being first isolated in 1861 by Adolph Strecker via the oxidative degradation of an aromatic natural product, guanine, isolated from Peruvian guano . A laboratory method of producing guanidine is gentle (180-190 °C) thermal decomposition of dry ammonium thiocyanate in anhydrous conditions . The commercial route involves a two-step process starting with the reaction of dicyandiamide with ammonium salts .


Molecular Structure Analysis

From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine . Since the guanidine molecule has six π-electrons at the bonding orbitals, the so-called Y-delocalization takes place, which determines the high molecule stability similar to those of aromatic systems .


Chemical Reactions Analysis

Guanidine and its derivatives have received much attention because of important applications in many fields, such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . Synthetic preparation approaches to guanidines are still in great demand . Recent developments on synthetic methods include transition-metal-catalyzed guanidine synthesis based on classical methods; catalytic guanylation reaction of amines with carbodiimides; and tandem catalytic guanylation/cyclization reactions .


Physical and Chemical Properties Analysis

Guanidine is a strong organic base existing primarily as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant .

Mechanism of Action

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

Guanidine can cause severe gastrointestinal symptoms (nausea, vomiting, and diarrhea), bone marrow suppression, renal insufficiency, and other hematologic abnormalities (anemia, leucopenia) . Severe guanidine intoxication is characterized by nervous hyperirritability, fibrillary tremors and convulsive contractions of muscle, salivation, vomiting, diarrhea, hypoglycemia, and circulatory disturbances .

Future Directions

The potential of catalytic guanidine or guanidinate metal complexes to catalyze unique chemical transformations is immensely promising . This field is currently being pursued with great interest by synthetic organic chemists .

Properties

CAS No.

546-82-7

Molecular Formula

C2H8N4O3

Molecular Weight

136.11 g/mol

IUPAC Name

2-methylguanidine;nitric acid

InChI

InChI=1S/C2H7N3.HNO3/c1-5-2(3)4;2-1(3)4/h1H3,(H4,3,4,5);(H,2,3,4)

InChI Key

YPHRUNNJDBFKHK-UHFFFAOYSA-N

SMILES

CN=C(N)N.[N+](=O)(O)[O-]

Canonical SMILES

CN=C(N)N.[N+](=O)(O)[O-]

Origin of Product

United States

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